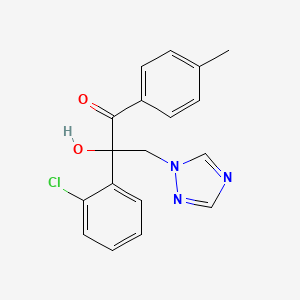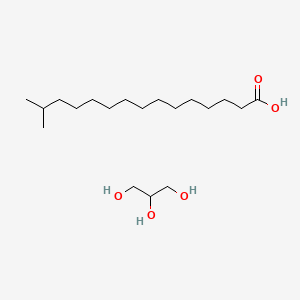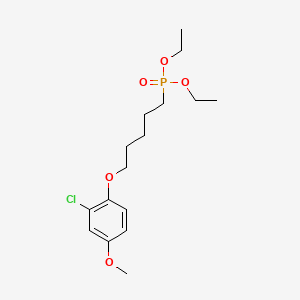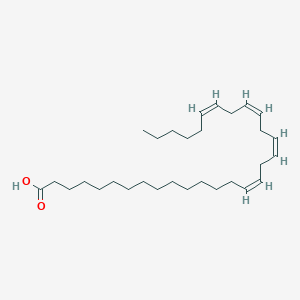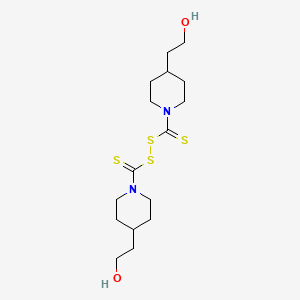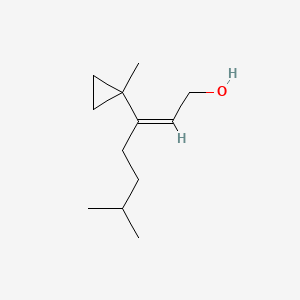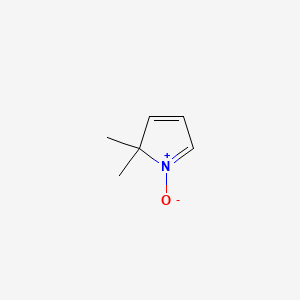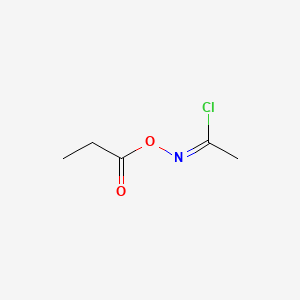
N-(1-Oxopropoxy)ethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Oxopropoxy)ethanimidoyl chloride is an organic compound with a unique structure that includes both an ethanimidoyl chloride group and an oxopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxopropoxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with propionic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Oxopropoxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Condensation Reactions: It can react with amines to form imines or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, chloroform, and tetrahydrofuran.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Major Products Formed
Carboxylic Acids: Formed through hydrolysis.
Imines and Esters: Formed through condensation reactions with amines and alcohols, respectively.
Applications De Recherche Scientifique
N-(1-Oxopropoxy)ethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in biochemical assays.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Oxopropoxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of an oxopropoxy group.
Trifluoroacetimidoyl Chloride: Contains trifluoromethyl groups, making it more reactive in certain conditions.
Uniqueness
N-(1-Oxopropoxy)ethanimidoyl chloride is unique due to the presence of the oxopropoxy group, which imparts different reactivity and properties compared to other ethanimidoyl chlorides. This makes it valuable for specific synthetic applications where such reactivity is desired.
Propriétés
Numéro CAS |
126794-87-4 |
|---|---|
Formule moléculaire |
C5H8ClNO2 |
Poids moléculaire |
149.57 g/mol |
Nom IUPAC |
[(Z)-1-chloroethylideneamino] propanoate |
InChI |
InChI=1S/C5H8ClNO2/c1-3-5(8)9-7-4(2)6/h3H2,1-2H3/b7-4- |
Clé InChI |
RCDPCDAROHGKOA-DAXSKMNVSA-N |
SMILES isomérique |
CCC(=O)O/N=C(/C)\Cl |
SMILES canonique |
CCC(=O)ON=C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)


